![molecular formula C40H47N6O6P B575776 2'-Deoxynebularine cep CAS No. 178925-28-5](/img/structure/B575776.png)
2'-Deoxynebularine cep
Overview
Description
Synthesis Analysis
The synthesis of 2’-Deoxynebularine cep involves the preparation of synthetic oligonucleotides . It has been used in oligonucleotide synthesis and the analysis of DNA structural determinants .Molecular Structure Analysis
The molecular formula of 2’-Deoxynebularine cep is C40H47N6O6P . The exact mass is 738.32900 .Chemical Reactions Analysis
The preparation of synthetic oligonucleotides containing 2’-Deoxynebularine cep is described in the literature . The thermal stabilities of duplexes containing 2’-Deoxynebularine cep have been measured .Scientific Research Applications
- Applications :
- Duplex Stability : Researchers have studied the thermal stabilities of duplexes containing dN, comparing them with natural bases. These studies provide insights into the stability of DNA structures containing dN .
- Base Pairing : The base-pairing behavior of dN with other nucleosides (e.g., adenine, cytosine, guanine, thymine) has been investigated. Understanding these interactions informs the design of functional oligonucleotides .
- DNA Polymerase Misinsertion : DNA polymerase misinsertion rates were examined when dN was present in the template strand. Interestingly, misinsertion rates correlated with Watson-Crick base pairing geometries, emphasizing the importance of base pairing conformations during DNA synthesis .
- Specificity : TFOs with dN can recognize 5-methyl-CG and CG base pairs in duplex DNA with high stability. This property makes them valuable tools for targeted gene regulation and gene editing .
Oligonucleotide Synthesis and Properties
Triplex-Forming Oligonucleotides (TFOs)
Enzymatic Degradation Confirmation
Mechanism of Action
Target of Action
It is known that 2’-deoxynebularine is a purine 2’-deoxyribonucleoside Purine nucleosides often interact with various enzymes and receptors in the cell, influencing numerous biological processes
Pharmacokinetics
The pharmacokinetic properties of 2’-Deoxynebularine CEP, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s molecular weight is 738.81200 , which could influence its bioavailability and distribution within the body
properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N6O6P/c1-28(2)46(29(3)4)53(50-22-10-21-41)52-36-23-38(45-27-44-35-24-42-26-43-39(35)45)51-37(36)25-49-40(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-20,24,26-29,36-38H,10,22-23,25H2,1-6H3/t36-,37+,38+,53?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLXGCMUAVWROJ-BCVNGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N6O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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